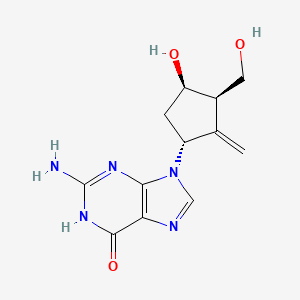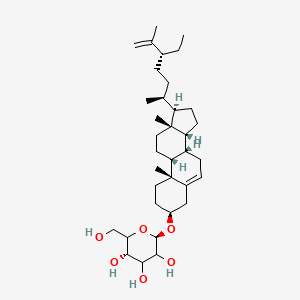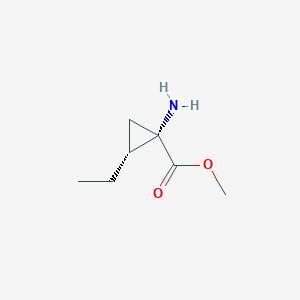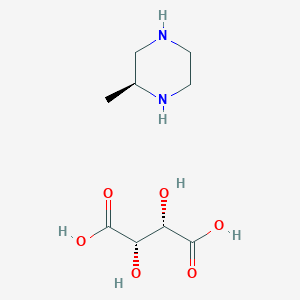
D,L-O-Desmethyl Venlafaxine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-O-Desmethyl Venlafaxine-d6: is a deuterated metabolite of Venlafaxine, a well-known antidepressant. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Venlafaxine. The molecular formula of this compound is C16H19D6NO2, and it has a molecular weight of 269.41 .
Wirkmechanismus
Target of Action
D,L-O-Desmethyl Venlafaxine-d6 is a deuterated metabolite of Venlafaxine . Venlafaxine is a derivative of phenylethylamine which facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . It is also reported to be a weak inhibitor of dopamine reuptake .
Mode of Action
Venlafaxine sequentially inhibits serotonin and norepinephrine reuptake, such that serotonin reuptake is initially inhibited, followed by norepinephrine reuptake inhibition . At its minimal effective dose in depression (75 mg/d), venlafaxine acts as a selective 5-HT reuptake inhibitor .
Biochemical Pathways
The metabolism of venlafaxine occurs by the cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic pathways play a crucial role in the action of this compound.
Pharmacokinetics
The formation of O-desmethylvenlafaxine is catalyzed by the enzyme CYP2D6 . A high ratio of venlafaxine to O-desmethylvenlafaxine is a marker of low CYP2D6 activity . Other hepatic enzymes (CYP3A4, CYP2C19, and CYP2C9) metabolize venlafaxine and O-desmethylvenlafaxine to minor, less active metabolites .
Result of Action
The result of the action of this compound is the facilitation of neurotransmission within the central nervous system via the inhibition of the reuptake of serotonin and norepinephrine . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and exerting a therapeutic effect in conditions such as depression .
Action Environment
The activity of drug-metabolizing enzymes (DME), assessed by a phenotypic approach, can influence the concentrations of Venlafaxine and O-desmethylvenlafaxine, and thus the efficacy and tolerance of Venlafaxine . Environmental factors such as diet, co-administered drugs, and genetic polymorphisms can affect the activity of these enzymes and therefore the pharmacokinetics and pharmacodynamics of this compound .
Biochemische Analyse
Biochemical Properties
D,L-O-Desmethyl Venlafaxine-d6 plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme CYP2D6, which metabolizes Venlafaxine to produce this compound . This interaction is crucial for understanding the metabolic pathways and the pharmacological effects of Venlafaxine.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it blocks the presynaptic reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action enhances neurotransmission and is associated with the antidepressant effects of Venlafaxine and its metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the serotonin and norepinephrine transporters, inhibiting their reuptake into presynaptic neurons . This inhibition increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound is a weak inhibitor of dopamine reuptake, contributing to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound maintains its activity over extended periods, although its effects on cellular function may diminish over time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant effects by increasing serotonin and norepinephrine levels. At higher doses, it may cause toxic or adverse effects, such as increased heart rate and blood pressure . These threshold effects are essential for determining the safe and effective dosage range for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts Venlafaxine to this compound . This pathway is crucial for understanding the pharmacokinetics of Venlafaxine and its metabolites. Additionally, the compound interacts with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions are essential for understanding the compound’s pharmacokinetics and its effects on different tissues.
Subcellular Localization
This compound is localized within specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D,L-O-Desmethyl Venlafaxine-d6 involves the deuteration of O-Desmethyl Venlafaxine. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves multiple steps, including the synthesis of the parent compound, deuteration, and purification. The final product is often provided in neat form or as a solution in methanol .
Analyse Chemischer Reaktionen
Types of Reactions: D,L-O-Desmethyl Venlafaxine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
D,L-O-Desmethyl Venlafaxine-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Venlafaxine.
Biology: Employed in biological studies to understand the metabolic pathways and effects of Venlafaxine.
Medicine: Utilized in pharmacological research to investigate the efficacy and safety of Venlafaxine and its metabolites.
Industry: Applied in the development of new antidepressant drugs and in quality control processes.
Vergleich Mit ähnlichen Verbindungen
O-Desmethyl Venlafaxine: A non-deuterated analog of D,L-O-Desmethyl Venlafaxine-d6.
N-Desmethyl Venlafaxine: A metabolite of Venlafaxine with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-RUJHVMJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)



![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)
![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)



